MAO-A Inhibition: ~5-Fold Greater Potency than a Close 2-Aryl Quinoline Analog
3-Methyl-2-(2-thienyl)-4-quinolinecarboxylic acid demonstrates a human recombinant MAO-A IC₅₀ of 1.40 × 10⁴ nM (14.0 µM) [1]. In contrast, the closely related 2-aryl-quinoline-4-carboxylic acid derivative BDBM50350490 (CHEMBL1814638) exhibits a substantially weaker MAO-A IC₅₀ of 7.05 × 10⁴ nM (70.5 µM) under comparable assay conditions [2]. This represents a 5.0-fold improvement in inhibitory potency conferred by the specific 3-methyl-2-thienyl substitution pattern.
| Evidence Dimension | Inhibition of human recombinant MAO-A |
|---|---|
| Target Compound Data | IC₅₀ = 1.40 × 10⁴ nM (14.0 µM) |
| Comparator Or Baseline | BDBM50350490 (2-aryl-quinoline-4-carboxylic acid analog) IC₅₀ = 7.05 × 10⁴ nM (70.5 µM) |
| Quantified Difference | 5.0-fold greater potency |
| Conditions | Fluorescence assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline |
Why This Matters
For researchers investigating MAO-A as a therapeutic target, selecting a compound with ~5-fold greater potency directly impacts the concentration required in assays and the potential to observe robust inhibition, thereby conserving material and improving signal-to-noise ratios.
- [1] BindingDB. BDBM50612574 (CHEMBL5270106): Affinity Data for Human MAO-A (IC₅₀ = 1.40E+4 nM). View Source
- [2] BindingDB. BDBM50350490 (CHEMBL1814638): Affinity Data for Human MAO-A (IC₅₀ = 7.05E+4 nM). View Source
